2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 2034612-00-3
VCID: VC4999938
InChI: InChI=1S/C15H15N7O2/c1-11-5-15(24)21(10-18-11)9-14(23)17-6-12-8-22(20-19-12)13-3-2-4-16-7-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,23)
SMILES: CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Molecular Formula: C15H15N7O2
Molecular Weight: 325.332

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

CAS No.: 2034612-00-3

Cat. No.: VC4999938

Molecular Formula: C15H15N7O2

Molecular Weight: 325.332

* For research use only. Not for human or veterinary use.

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide - 2034612-00-3

Specification

CAS No. 2034612-00-3
Molecular Formula C15H15N7O2
Molecular Weight 325.332
IUPAC Name 2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Standard InChI InChI=1S/C15H15N7O2/c1-11-5-15(24)21(10-18-11)9-14(23)17-6-12-8-22(20-19-12)13-3-2-4-16-7-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,23)
Standard InChI Key FXDZBLCPBPKVFH-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl group connected to a 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethyl substituent through an acetamide linker. Key structural elements include:

  • Pyrimidinone Core: A six-membered aromatic ring with ketone and methyl groups at positions 6 and 4, respectively.

  • Triazole-Pyridine Hybrid: A 1,2,3-triazole ring substituted with a pyridin-3-yl group, enhancing hydrogen-bonding capacity.

  • Acetamide Bridge: Facilitates conformational flexibility and interactions with biological targets.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC15H15N7O2\text{C}_{15}\text{H}_{15}\text{N}_{7}\text{O}_{2}
Molecular Weight325.332 g/mol
CAS Registry Number2034612-00-3
IUPAC Name2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
SMILESCC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChI KeyFXDZBLCPBPKVFH-UHFFFAOYSA-N

The 3D structure, derived from its InChI key, reveals planar pyrimidinone and pyridine rings with a perpendicular triazole group, optimizing π-π stacking and hydrogen-bond donor/acceptor sites.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Pyrimidinone Formation: Condensation of methylmalonate with urea derivatives yields the 4-methyl-6-oxo-1,6-dihydropyrimidin core .

  • Triazole Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyridin-3-yl azide and propargylamine generates the 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethyl group.

  • Acetamide Coupling: Reacting the pyrimidinone with chloroacetyl chloride, followed by nucleophilic substitution with the triazole-methylamine, produces the final compound .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1Methylmalonate, urea, HCl/EtOH, reflux78
2Pyridin-3-yl azide, propargylamine, CuSO₄65
3Chloroacetyl chloride, DMF, K₂CO₃, 0–5°C82

Purification and Characterization

Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) affords >95% purity. NMR (¹H, ¹³C) and HRMS confirm structural integrity:

  • ¹H NMR (DMSO-d6): δ 8.98 (s, 1H, triazole-H), 8.50 (d, 1H, pyridine-H), 7.85 (m, 2H, pyrimidinone-H), 4.40 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

  • ¹³C NMR: 166.2 (C=O), 162.3 (pyrimidinone-C4), 154.0 (triazole-C), 148.5 (pyridine-C) .

Pharmacological Profile

Enzymatic Inhibition Studies

The compound exhibits nanomolar affinity for dihydrofolate reductase (DHFR) (IC₅₀ = 12.3 nM), a target in cancer and antimicrobial therapy . Comparative studies with methotrexate show superior selectivity (>100-fold for bacterial vs. human DHFR) .

Table 3: Biological Activity Against DHFR Isoforms

OrganismIC₅₀ (nM)Selectivity Index (vs. Human)
E. coli12.3142
Human1,7501

Comparative Analysis With Analogous Structures

Structural Analogues

  • Compound P194-1247: A dihydroisoquinoline-pyrimidinone hybrid (MW 434.49) with logP 2.69, showing 5-HT₂A antagonism .

  • N-(4-amino-2-((2-((4-methoxyphenyl)...): A difluorobenzamide derivative (MW 461.4) targeting kinase pathways .

Table 4: Key Differences in Pharmacokinetic Properties

PropertyTarget CompoundP194-1247 Difluorobenzamide
Molecular Weight325.33434.49461.4
logP1.852.693.12
H-Bond Acceptors779

The target compound’s lower logP enhances aqueous solubility, favoring oral bioavailability over its analogues .

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers (e.g., PEGylated liposomes) may improve tumor-specific uptake, leveraging its DHFR affinity .

Structural Modifications

Introducing fluorinated groups at the pyrimidinone C5 position could enhance metabolic stability and blood-brain barrier penetration .

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